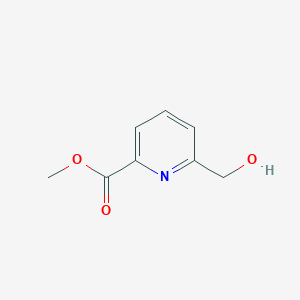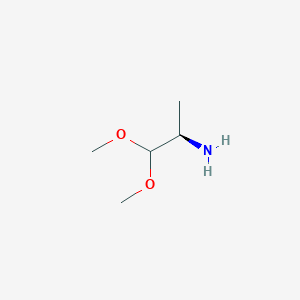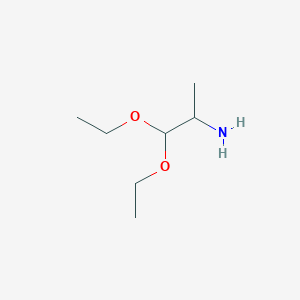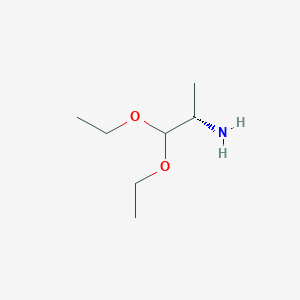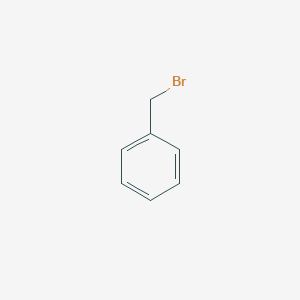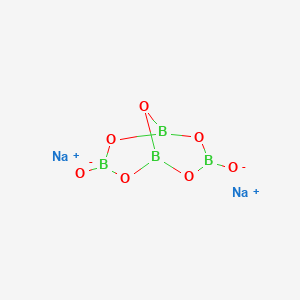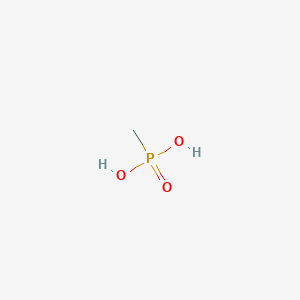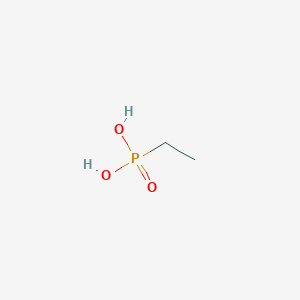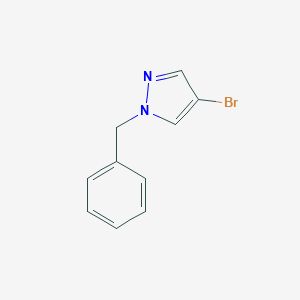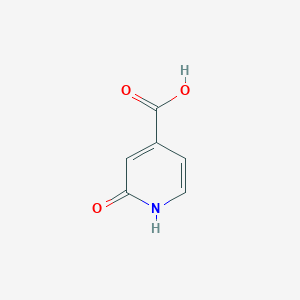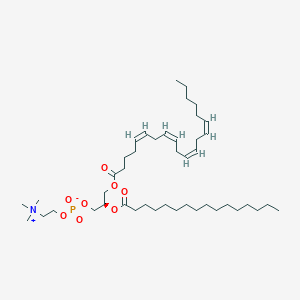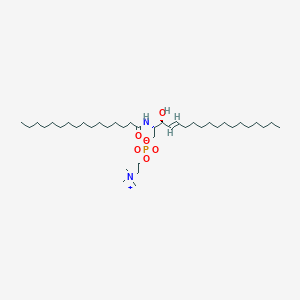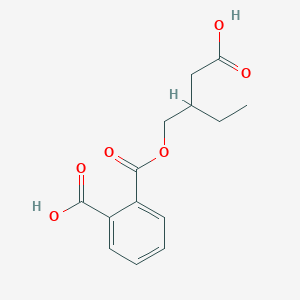
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate, commonly known as MCBD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MCBD is a carboxylate derivative of benzene, and its chemical formula is C16H18O8.
Mécanisme D'action
The mechanism of action of MCBD is not well understood. However, it is believed that MCBD can form complexes with metal ions, which can inhibit the corrosion of metals and alloys. MCBD-based polymers can also form hydrogels, which can be used as drug delivery systems.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of MCBD. However, studies have shown that MCBD-based polymers are biocompatible and can support cell growth. MCBD-based materials have also been shown to have good flame retardancy properties.
Avantages Et Limitations Des Expériences En Laboratoire
MCBD has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, MCBD is hygroscopic, which can make it difficult to handle in some experiments. MCBD is also sensitive to light and heat, which can affect its stability.
Orientations Futures
There are several future directions for the research on MCBD. One potential area of research is the development of MCBD-based materials for flame retardancy applications. Another area of research is the use of MCBD-based polymers in tissue engineering and regenerative medicine. The potential use of MCBD-based materials as corrosion inhibitors for metals and alloys is also an area of future research. Additionally, the synthesis of new MCBD derivatives with improved properties is an area of interest for future research.
Méthodes De Synthèse
MCBD can be synthesized using various methods, including the esterification of 1,2-benzenedicarboxylic acid with 2-(carboxymethyl)butanol in the presence of a catalyst. Another method involves the reaction of 1,2-benzenedicarboxylic acid with 2-(chloromethyl)butanol in the presence of a base, followed by hydrolysis of the resulting intermediate. The purity of the synthesized MCBD can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
MCBD has been studied for its potential applications in various fields, including drug delivery, polymer synthesis, and material science. MCBD can be used as a building block for the synthesis of biodegradable polymers, which can be used in drug delivery systems. MCBD-based polymers have also been used in tissue engineering and regenerative medicine. MCBD has been studied as a potential corrosion inhibitor for metals and alloys. MCBD-based materials have also been used as flame retardants in various applications.
Propriétés
Numéro CAS |
40322-01-8 |
|---|---|
Nom du produit |
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate |
Formule moléculaire |
C14H16O6 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2-[2-(carboxymethyl)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-2-9(7-12(15)16)8-20-14(19)11-6-4-3-5-10(11)13(17)18/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
CGLIZDSPLMVDBN-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
SMILES canonique |
CCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
MECPrP; Mono(3-carboxy-2-ethylpropyl) Phthalate; 1,2-Benzenedicarboxylic Acid Mono[2-(carboxymethyl)butyl] Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



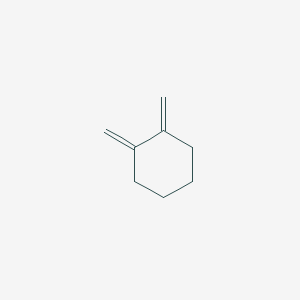
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
